methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate
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Description
Methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13036271 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in various biological processes. The presence of a phenyl group and a sulfanyl moiety contributes to its potential reactivity and interaction with biological systems. The molecular formula is C16H20N2O2S, with a molecular weight of approximately 320.41 g/mol.
1. Anticancer Activity
Recent studies have indicated that compounds with imidazole rings exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against human colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines.
Case Study: Anticancer Efficacy
In a study where various derivatives were tested, it was found that the compound exhibited a structure-dependent anticancer activity. At a concentration of 100 µM, it demonstrated significant cytotoxic effects on Caco-2 cells, with a viability reduction of approximately 20.6% compared to control groups. In contrast, A549 cells showed lesser susceptibility, indicating potential selectivity for certain cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the disruption of mitotic processes in cancer cells. The imidazole ring is known to interact with various enzymes and receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
3. Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, although further investigation is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
Activity Type | Target Cell Line | Concentration (µM) | Effect (%) | Reference |
---|---|---|---|---|
Anticancer | Caco-2 | 100 | 20.6 | |
Anticancer | A549 | 100 | 10.0 | |
Antimicrobial | Staphylococcus | TBD | TBD | TBD |
4. Toxicological Profile
Understanding the safety profile of methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is crucial for its potential therapeutic use. Current data suggest that at therapeutic concentrations, the compound exhibits low toxicity; however, comprehensive toxicological studies are warranted to confirm these findings.
Properties
IUPAC Name |
methyl 2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12(2)19-15(21)11-24-17-18-9-14(13-7-5-4-6-8-13)20(17)10-16(22)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNOKSITUOPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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